3-Bromo-1H-indazole-4-carbonitrile

Vue d'ensemble

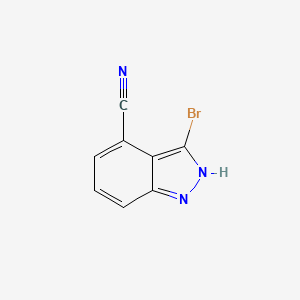

Description

3-Bromo-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom at the third position and a nitrile group at the fourth position of the indazole ring

Applications De Recherche Scientifique

3-Bromo-1H-indazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents.

Material Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and dyes.

Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of molecular mechanisms and pathways.

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-1H-indazole-4-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes. Indazole derivatives, which include this compound, have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

This compound interacts with its target, NOS, by inhibiting the NADPH oxidase activity of nNOS . This interaction results in the reduction of nitric oxide production, which can influence various biological processes, including vasodilation, immune response, and neurotransmission.

Analyse Biochimique

Biochemical Properties

3-Bromo-1H-indazole-4-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of nitric oxide synthase (NOS), specifically targeting the NADPH oxidase activity of neuronal NOS (nNOS) . This interaction is significant as it helps in understanding the regulation of nitric oxide production, which is vital in various physiological and pathological processes. Additionally, this compound interacts with other biomolecules, including proteins and enzymes involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of nitric oxide synthase affects the production of nitric oxide, a critical signaling molecule in cells . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various cellular functions such as proliferation, differentiation, and apoptosis. Studies have shown that this compound can inhibit cell growth in neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of nitric oxide synthase by binding to the enzyme’s active site, thereby preventing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and gene expression. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of nitric oxide production and modulation of cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with nitric oxide synthase is a key aspect of its metabolic pathway, influencing the production of nitric oxide and other related metabolites . Additionally, this compound may affect metabolic flux and metabolite levels, further highlighting its role in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Understanding these interactions is crucial for determining the compound’s localization and accumulation in different cellular compartments and tissues.

Subcellular Localization

This compound’s subcellular localization is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects

Méthodes De Préparation

The synthesis of 3-Bromo-1H-indazole-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 4-cyanobenzaldehyde.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the indazole ring.

Reaction Conditions: Common reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere.

Analyse Des Réactions Chimiques

3-Bromo-1H-indazole-4-carbonitrile undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives.

Comparaison Avec Des Composés Similaires

3-Bromo-1H-indazole-4-carbonitrile can be compared with other indazole derivatives:

Similar Compounds: Examples include 1H-indazole-4-carbonitrile, 3-chloro-1H-indazole-4-carbonitrile, and 3-iodo-1H-indazole-4-carbonitrile.

Uniqueness: The presence of the bromine atom at the third position and the nitrile group at the fourth position makes this compound unique.

Activité Biologique

3-Bromo-1H-indazole-4-carbonitrile (C₈H₄BrN₃) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a cyano group at the 4-position of the indazole ring. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₄BrN₃ |

| IUPAC Name | This compound |

| CAS Number | 1000341-36-5 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Notably, it has shown effectiveness against Mycobacterium abscessus, a pathogen associated with pulmonary infections. The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways, similar to other indazole derivatives.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium abscessus | 15.625 |

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

These results suggest that the compound is particularly potent against Mycobacterium abscessus, indicating its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The antiproliferative effects of this compound have been investigated across various cancer cell lines. Derivatives of this compound have demonstrated notable cytotoxicity against several types of cancer cells, making it a candidate for further development in cancer therapy.

Research Findings on Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The IC50 values indicate that the compound effectively inhibits cell growth, particularly in breast cancer cells, which may be attributed to its ability to induce apoptosis through various cellular pathways.

The biological activity of this compound can be partially explained by its interactions with specific proteins involved in disease pathways. Molecular docking studies have been employed to predict binding affinities with various targets, revealing potential mechanisms through which this compound exerts its effects.

Molecular Docking Studies

Molecular docking simulations have identified key interactions between this compound and target proteins:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase B | -8.5 |

| Bcl-2 | -9.2 |

| Tubulin | -7.8 |

These findings suggest that the compound may inhibit critical signaling pathways involved in cell proliferation and survival, further supporting its potential as an anticancer agent.

Propriétés

IUPAC Name |

3-bromo-2H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBYTIGGQXFBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646713 | |

| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-36-5 | |

| Record name | 3-Bromo-2H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.